molecular formula C18H32O4 B14799508 (9S,10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid

(9S,10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid

Cat. No.: B14799508
M. Wt: 312.4 g/mol
InChI Key: JGUNZIWGNMQSBM-RUDINFOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9S,10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid is a hydroperoxy fatty acid derived from linoleic acid. It is a member of the oxylipin family, which are oxygenated derivatives of polyunsaturated fatty acids. This compound plays a significant role in various biological processes, including inflammation and cell signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S,10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid typically involves the enzymatic oxidation of linoleic acid. Lipoxygenases, a group of enzymes, catalyze the addition of molecular oxygen to linoleic acid, resulting in the formation of hydroperoxy derivatives. The reaction conditions often include a controlled pH, temperature, and the presence of specific cofactors to ensure the selective production of the desired hydroperoxy fatty acid .

Industrial Production Methods

Industrial production of this compound is achieved through biotechnological processes. These processes utilize genetically engineered microorganisms or plant cells that express high levels of lipoxygenases. The production is optimized by controlling the growth conditions, substrate concentration, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(9S,10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(9S,10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (9S,10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9S,10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid is unique due to its specific hydroperoxy group and double bond configuration, which confer distinct chemical reactivity and biological functions. Its role in modulating inflammation and cell signaling pathways sets it apart from other similar compounds .

Properties

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

(9S,10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid

InChI

InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b8-6+,14-11+/t17-/m1/s1

InChI Key

JGUNZIWGNMQSBM-RUDINFOGSA-N

Isomeric SMILES

CCCCC/C=C/C=C/[C@H](CCCCCCCC(=O)O)OO

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)O)OO

Origin of Product

United States

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